molecular formula C44H70O16 B1252712 Ojv-VI

Ojv-VI

Cat. No.: B1252712
M. Wt: 855.0 g/mol
InChI Key: FHKHGNFKBPFJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol has been reported in Liriope spicata var. prolifera and Ophiopogon japonicus with data available.

Properties

IUPAC Name

2-[5-hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKHGNFKBPFJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Polyphyllin VI (PPVI): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed technical overview of the mechanism of action of Polyphyllin VI (PPVI), a bioactive steroidal saponin derived from the traditional Chinese herb Paris polyphylla. While the initial query focused on "Ojv-VI," the preponderance of scientific literature points to "Polyphyllin VI" or "PPVI" as the correct nomenclature for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of PPVI's cellular and molecular interactions, supported by experimental data and methodologies.

Core Mechanism: Induction of Apoptosis and Autophagy through ROS-Mediated Signaling

The primary antitumor activity of Polyphyllin VI stems from its ability to induce programmed cell death (apoptosis) and autophagy in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent activation of key stress-response signaling pathways.

Reactive Oxygen Species (ROS) Generation

PPVI treatment leads to a significant increase in intracellular ROS levels. This oxidative stress is a critical upstream event that triggers downstream signaling cascades culminating in cell death. The pro-oxidative effect of PPVI appears to be a central element of its cytotoxicity against cancer cells.

Signaling Pathway Activation

The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are key regulators of cellular responses to stress, including apoptosis and inflammation. The activation of JNK and p38 by PPVI has been demonstrated to be essential for its induction of both apoptosis and autophagy.

A visual representation of this signaling cascade is provided below:

PPVI_Mechanism PPVI Polyphyllin VI (PPVI) ROS ↑ Reactive Oxygen Species (ROS) PPVI->ROS JNK_p38 ↑ JNK & p38 MAPK Activation ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Autophagy Autophagy JNK_p38->Autophagy

Caption: The core mechanism of PPVI action involves ROS generation, leading to the activation of JNK and p38 MAPK pathways, which in turn induce apoptosis and autophagy.

Detailed Molecular Mechanisms

Induction of Apoptosis

PPVI induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by changes in the expression of key regulatory proteins and the activation of caspases.

  • Bcl-2 Family Proteins: PPVI treatment results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

  • Caspase Activation: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates a cascade of caspase enzymes. Specifically, PPVI has been shown to increase the levels of cleaved (active) caspase-9 (initiator caspase) and caspase-3 and -8 (executioner caspases).

The apoptotic pathway can be visualized as follows:

Apoptosis_Pathway cluster_PPVI PPVI-Induced Stress cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade PPVI Polyphyllin VI Bax ↑ Bax PPVI->Bax Bcl2 ↓ Bcl-2 PPVI->Bcl2 Mito_Perm Mitochondrial Membrane Permeabilization Bax->Mito_Perm Bcl2->Mito_Perm CytC Cytochrome c Release Mito_Perm->CytC Casp9 ↑ Cleaved Caspase-9 CytC->Casp9 Casp3_8 ↑ Cleaved Caspase-3 & 8 Casp9->Casp3_8 Apoptosis Apoptosis Casp3_8->Apoptosis

Unable to Generate Report on "Ojv-VI" Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and public databases, no information was found on a compound or agent specifically designated as "Ojv-VI" in the context of in vitro antiviral efficacy. The requested in-depth technical guide or whitepaper cannot be generated without accessible data on this topic.

  • An internal or proprietary code name for a compound not yet disclosed in public literature.

  • A very recent discovery that has not yet been the subject of published research.

  • A potential misspelling or incorrect designation of another antiviral agent.

Without primary data, it is not possible to fulfill the core requirements of the request, which included:

  • Quantitative Data Presentation: No EC50, CC50, or Selectivity Index (SI) values for "this compound" could be located to summarize in tables.

  • Experimental Protocols: Methodologies for assessing the antiviral activity of "this compound" are not available as no corresponding studies were found.

  • Visualization of Pathways or Workflows: The mechanism of action, affected signaling pathways, or experimental workflows for "this compound" are unknown, and therefore, no diagrams can be created.

For the intended audience of researchers, scientists, and drug development professionals, providing accurate and verifiable information is critical. Generating a technical guide without any foundational data would be speculative and inappropriate.

To proceed, it is essential to verify the exact name and any associated identifiers for the compound of interest. Alternative search terms, the name of the research institution, or any related publication details could enable a successful retrieval of the necessary information.

In-Depth Technical Guide to Ojv-VI: A Steroidal Glycoside from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ojv-VI is a steroidal glycoside isolated from the subterranean parts of Ophiopogon japonicus, a plant with a history of use in traditional medicine. Its full chemical name is 25(S)-Ruscogenin 1-O-[α-L-rhamnopyranosyl-(1→2)][β-D-xylopyranosyl-(1→3)]-β-D-fucopyranoside. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound, with a focus on its potential as an antiviral agent. Detailed experimental protocols for its isolation and characterization, alongside quantitative data and visual representations of relevant biological pathways, are presented to support further research and drug development efforts.

Molecular Structure and Chemical Properties

This compound is a complex natural product belonging to the saponin class of compounds. Its structure is characterized by a spirostanol steroidal aglycone, ruscogenin, linked to a branched trisaccharide chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄₄H₇₀O₁₆N/A
Molecular Weight 855.02 g/mol N/A
CAS Number 125150-67-6N/A
Appearance White powderN/A
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.N/A
Purity >98% (by HPLC)N/A

Figure 1: 2D Chemical Structure of this compound

Ojv_VI_Structure Ruscogenin Ruscogenin Core Fucopyranoside β-D-fucopyranoside Ruscogenin->Fucopyranoside 1-O- Xylopyranosyl β-D-xylopyranosyl Fucopyranoside->Xylopyranosyl (1→3)- Rhamnopyranosyl α-L-rhamnopyranosyl Fucopyranoside->Rhamnopyranosyl (1→2)-

Caption: Simplified representation of the this compound molecular structure.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of steroidal glycosides from Ophiopogon japonicus, which can be adapted for the specific purification of this compound.

Workflow for this compound Isolation

Isolation_Workflow start Dried and powdered subterranean parts of Ophiopogon japonicus extraction Extraction with 70% ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with n-butanol and water concentration->partition butanol_layer n-Butanol layer collection partition->butanol_layer chromatography1 Silica gel column chromatography butanol_layer->chromatography1 chromatography2 ODS column chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered subterranean parts of Ophiopogon japonicus are extracted with 70% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol.

  • Column Chromatography: The n-butanol soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Further Purification: The this compound-rich fractions are further purified by octadecylsilyl (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments

An In-depth Technical Guide on the Natural Sources and Isolation of Ojv-VI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Ojv-VI, a steroidal glycoside with potential therapeutic applications. The document details experimental protocols, quantitative data, and relevant biological pathways to support further research and development.

Natural Source

The primary natural source of this compound is the subterranean part, specifically the tubers, of Ophiopogon japonicus KER-GAWLER cv. Nanus. This plant, belonging to the Liliaceae family, is a perennial herb found in East Asia and is a staple in Traditional Chinese Medicine. The tubers are rich in a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.

Chemical Properties

This compound is a steroidal glycoside with the following chemical properties:

PropertyValue
Molecular Formula C44H70O16
Molecular Weight 855.02 g/mol
Chemical Family Steroidal Glycoside
Key Structural Features (25S)-spiroketal moiety, hydroxyl groups
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Source: BOC Sciences, BioCrick.

Spectroscopic analysis of this compound reveals strong absorption bands for hydroxyl groups in its IR spectrum. The 13C NMR spectrum shows three anomeric carbon signals, characteristic of its glycosidic nature.

Isolation and Purification of this compound

The isolation of this compound from Ophiopogon japonicus is a multi-step process involving extraction, fractionation, and chromatographic purification. While a specific protocol for this compound is not extensively detailed in a single source, the following procedure is a synthesized methodology based on the established isolation of similar steroidal glycosides from the same plant.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow plant_material Dried Tubers of Ophiopogon japonicus extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (n-Butanol) concentration->partitioning butanol_fraction n-Butanol Soluble Fraction partitioning->butanol_fraction column_chromatography_1 Silica Gel Column Chromatography butanol_fraction->column_chromatography_1 fraction_collection_1 Fraction Collection column_chromatography_1->fraction_collection_1 column_chromatography_2 ODS Column Chromatography fraction_collection_1->column_chromatography_2 fraction_collection_2 Fraction Collection column_chromatography_2->fraction_collection_2 purified_ojv_vi Purified this compound fraction_collection_2->purified_ojv_vi

Caption: General workflow for the isolation of this compound.

3.2.1. Plant Material and Extraction

  • Preparation: Obtain dried tubers of Ophiopogon japonicus. Grind the tubers into a coarse powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material with 80% aqueous ethanol at room temperature for an extended period (e.g., 24-48 hours), or perform heat reflux extraction for a shorter duration (e.g., 2 hours). The solvent-to-solid ratio should be optimized, for instance, 10:1 (v/w). Repeat the extraction process 2-3 times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous residue.

3.2.2. Fractionation

  • Suspension: Suspend the concentrated extract in water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and partition successively with n-hexane, chloroform, and n-butanol. The steroidal glycosides, including this compound, will predominantly partition into the n-butanol layer.

  • Collection: Collect the n-butanol soluble fraction and concentrate it to dryness using a rotary evaporator.

3.2.3. Chromatographic Purification

Step 1: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) using a slurry

The Therapeutic Potential of Polyphyllin VI: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal glycosides have emerged as a promising class of natural compounds with significant therapeutic potential, particularly in oncology. Among these, Polyphyllin VI (PPVI), a pennogenyl saponin isolated from Paris polyphylla, has demonstrated potent anti-tumor activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the therapeutic potential of PPVI, focusing on its mechanism of action, quantitative anti-cancer effects, and detailed experimental protocols for its investigation. PPVI induces cell cycle arrest, apoptosis, and autophagy in cancer cells through the modulation of key signaling pathways, primarily driven by the generation of reactive oxygen species (ROS). This document serves as a resource for researchers and drug development professionals seeking to explore the therapeutic applications of PPVI and other related steroidal glycosides.

Introduction

The search for novel, effective, and less toxic anti-cancer agents is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of therapeutic leads, with many approved anti-cancer drugs originating from plants. Steroidal glycosides, a class of secondary metabolites found in various plant species, have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.

Polyphyllin VI (PPVI) is a prominent member of this class, exhibiting significant cytotoxicity against various cancer types. Its multifaceted mechanism of action, which involves the induction of multiple forms of programmed cell death and the modulation of complex signaling networks, makes it a compelling candidate for further pre-clinical and clinical investigation. This guide aims to consolidate the current scientific knowledge on PPVI, providing a detailed technical resource for its study and potential development as a therapeutic agent.

Quantitative Anti-Cancer Effects of Polyphyllin VI

The anti-proliferative and pro-apoptotic effects of Polyphyllin VI have been quantified in numerous studies across various cancer cell lines. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: In Vitro Cytotoxicity of Polyphyllin VI (IC50 Values)
Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Citation
U87Glioma5.00 ± 0.37224
U251Glioma5.13 ± 0.52824
LN229Glioma3.65 ± 0.42824
U343Glioma3.99 ± 0.39724
A549Non-Small Cell Lung Cancer1.59 ± 0.1248
NCI-H1299Non-Small Cell Lung Cancer1.87 ± 0.0948
HepaRGHepatocellular CarcinomaNot explicitly stated, but viability reduced to ~1% at higher concentrations24 and 48
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Polyphyllin VI
Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (%)Percentage of Cells in G2/M Phase (%)Citation
U8703.1 ± 0.829.4 ± 0.80
215.3 ± 3.2718.1 ± 1.87
426.7 ± 3.4028.8 ± 2.04
655.0 ± 5.3536.0 ± 2.45
U25104.5 ± 0.4110.3 ± 0.86
212.3 ± 2.6215.5 ± 1.69
430.3 ± 3.3027.8 ± 1.96
649.7 ± 4.5032.2 ± 2.07
A5490.5Not specified25.14 ± 3.31
1Not specified28.40 ± 4.63
2Not specified42.66 ± 1.30
NCI-H12990.5Not specified27.99 ± 4.68
1Not specified30.24 ± 3.61
2Not specified38.51 ± 5.10

Mechanism of Action: Key Signaling Pathways

The anti-cancer activity of Polyphyllin VI is attributed to its ability to induce a cascade of intracellular events, primarily initiated by the generation of Reactive Oxygen Species (ROS). This leads to the activation of several key signaling pathways that culminate in apoptosis and autophagy.

ROS-Mediated Activation of JNK and p38 MAPK Pathways

A central mechanism of PPVI's action is the induction

Methodological & Application

Application Notes and Protocols for the Dissolution and Use of Ojv-VI in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ojv-VI" is not found in the public scientific literature. The following application notes and protocols are based on the assumption that "this compound" is a novel, hydrophobic small molecule requiring dissolution in an organic solvent prior to its use in aqueous cell culture media. The provided methodologies are generalized best practices for handling such compounds in a research setting. Researchers should validate these protocols for their specific experimental context.

Introduction

This compound is a novel synthetic compound with potential applications in drug development. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions, including standard cell culture media. This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to the desired working concentration for in vitro experiments. This document provides detailed protocols for the proper dissolution of this compound and its application in cell culture experiments, along with guidelines for minimizing solvent-induced cytotoxicity.

Product Information

ParameterSpecification
Compound Name This compound (Hypothetical)
Appearance White to off-white powder
Molecular Weight Varies (User to specify)
Purity >98%
Storage Store at -20°C, protect from light and moisture

Dissolution of this compound

The choice of solvent is critical for successfully solubilizing this compound while minimizing any potential off-target effects on the cultured cells. Organic solvents are often necessary for dissolving hydrophobic compounds.

Recommended Solvents

Based on common laboratory practice for hydrophobic small molecules, the following solvents are recommended for creating a stock solution of this compound:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Solvent Cytotoxicity Data

It is imperative to determine the maximum tolerable concentration of the chosen solvent for the specific cell line being used. The following table summarizes the 50% inhibitory concentration (IC50) values for common solvents on various cell lines.

SolventCell LineIC50 (v/v %)Notes
DMSO HUVEC, MCF-7, RAW-264.71.8 - 1.9Generally well-tolerated at low concentrations (<0.5%).
DMF HUVEC, MCF-7, RAW-264.71.1 - 1.2Exerts a higher inhibitory effect compared to DMSO and ethanol.
Ethanol HUVEC, MCF-7, RAW-264.7> 5Generally well-tolerated; however, effects can be cell-type specific.
Acetone HUVEC, MCF-7, RAW-264.7> 5Exhibits the least cytotoxicity among the tested solvents.

Data is generalized from literature and should be confirmed experimentally for your specific cell line and conditions.

Experimental Protocols

Protocol for Preparing an this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 500 g/mol , 5 mg of the compound is needed.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol for Treating Cultured Cells with this compound

This protocol provides a general procedure for diluting the this compound stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Important: Add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of the organic solvent should not exceed the predetermined non-toxic level (e.g., <0.5% DMSO).

  • Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the highest concentration of this compound to the cell culture medium.

  • Carefully remove the existing medium from the cultured cells.

  • Add the medium containing the desired concentration of this compound (or the vehicle control) to the respective wells.

  • Incubate the cells for the desired experimental duration.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to the activation of a transcription factor involved in apoptosis.

Ojv_VI_Signaling_Pathway Ojv_VI This compound Receptor Cell Surface Receptor Ojv_VI->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Inhibitor Inhibitory Protein Kinase2->Inhibitor Inactivates by Phosphorylation TF Transcription Factor Inhibitor->TF Inhibits Nucleus Nucleus TF->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Induces Gene Expression for

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental Workflow for Assessing this compound Efficacy

The diagram below outlines a typical workflow for evaluating the effects of this compound on cell viability and a specific signaling pathway.

Unraveling Viral Entry: The Potential of Ojv-VI as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Ojv-VI in the study of viral entry mechanisms.

Introduction to this compound and Viral Entry

Viral entry into a host cell is the initial and one of the most critical steps in the viral life cycle, presenting a key target for antiviral therapies. This intricate process involves a series of molecular interactions between the virus and the host cell, including attachment, receptor binding, and membrane fusion or endocytosis, ultimately leading to the delivery of the viral genome into the cytoplasm. Understanding the precise mechanisms of viral entry is paramount for the development of effective antiviral drugs and vaccines.

While the specific entity "this compound" does not correspond to a recognized tool or compound in the currently available scientific literature, this document outlines the applications and protocols for a hypothetical novel inhibitor, hereafter referred to as this compound, designed to target viral entry. The principles and methodologies described herein are based on established techniques in virology for characterizing viral entry inhibitors.

Application Notes: Investigating Viral Entry with this compound

This compound is envisioned as a versatile tool for dissecting the molecular events of viral entry. Its primary application lies in its ability to specifically block one or more stages of this process, thereby allowing researchers to probe the functions of viral and cellular components involved.

Key Applications:

  • Elucidation of Entry Pathways: By observing the stage at which this compound halts infection, researchers can infer the entry pathway utilized by a specific virus. For instance, if this compound is effective only when added before or during viral attachment, it likely targets the initial binding to the cell surface.

  • Identification of Host Factors: this compound can be used in conjunction with genetic screening (e.g., siRNA or CRISPR-Cas9 libraries) to identify host cell factors that are essential for viral entry and are potentially targeted by the inhibitor.

  • High-Throughput Screening (HTS) for Antiviral Drug Discovery: As a known inhibitor, this compound can serve as a positive control in HTS assays designed to identify new antiviral compounds that target viral entry.

  • Mechanistic Studies of Viral Glycoproteins: The interaction of this compound with viral envelope proteins can be studied to understand the conformational changes these proteins undergo during entry.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are foundational for characterizing the inhibitory activity of this compound and understanding its mechanism of action.

Protocol 1: Viral Titer Reduction Assay

This assay quantifies the inhibitory effect of this compound on the production of infectious virus particles.

Materials:

  • Target cells permissive to the virus of interest

  • Virus stock of known titer

  • This compound at various concentrations

  • Cell culture medium

  • Reagents for viral titration (e.g., plaque assay or TCID50 assay)

Procedure:

  • Seed target cells in multi-well plates and grow to 80-90% confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

  • Remove the growth medium from the cells and infect with the virus/Ojv-VI mixture at a specific multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add fresh culture medium containing the corresponding concentration of this compound.

  • Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

  • Calculate the 50% inhibitory concentration (IC50) of this compound.

Protocol 2: Time-of-Addition Assay

This experiment helps to pinpoint the specific stage of the viral life cycle that is inhibited by this compound.

Materials:

  • Synchronized infection system (e.g., by pre-chilling cells and virus)

  • Target cells

  • Virus stock

  • This compound at a concentration known to be effective (e.g., 5x IC50)

  • Cell culture medium

Procedure:

  • Seed target cells in multi-well plates.

  • Synchronize infection by pre-chilling the plates at 4°C for 30 minutes.

  • Add pre-chilled virus to the cells and allow attachment for 1 hour at 4°C.

  • Wash the cells with cold PBS to remove unbound virus.

  • Shift the plates to 37°C to allow synchronized entry.

  • Add this compound at different time points relative to the temperature shift (e.g., -1h, 0h, 1h, 2h, 4h, 8h post-infection).

  • Incubate for the duration of the viral replication cycle.

  • Harvest the supernatant and quantify the viral yield.

  • Plot the viral yield as a function of the time of this compound addition. A sharp drop in viral production at a specific time point indicates the window of inhibitor activity.

Quantitative Data Summary

The efficacy of this compound can be summarized in a clear and comparative manner.

Virus Cell Line Assay Type IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Influenza A VirusMDCKPlaque Reduction1.2>100>83.3
HIV-1TZM-blLuciferase Reporter0.5>100>200
SARS-CoV-2Vero E6Plaque Reduction2.5>100>40

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Viral_Entry_Pathway cluster_entry Entry Mechanisms Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor Binding Attachment Attachment Receptor->Attachment OjvVI This compound OjvVI->Attachment Inhibits Fusion Membrane Fusion Attachment->Fusion Endocytosis Endocytosis Attachment->Endocytosis Release Genome Release Fusion->Release Endosome Endosome Endocytosis->Endosome Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Time_of_Addition_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Seed Seed Cells Synchronize Synchronize Infection (4°C) Seed->Synchronize Infect Infect with Virus (4°C) Synchronize->Infect Wash Wash Unbound Virus Infect->Wash Shift Shift to 37°C Wash->Shift Add_Inhibitor Add this compound at Different Time Points Shift->Add_Inhibitor Incubate Incubate (24-72h) Add_Inhibitor->Incubate Harvest Harvest Supernatant Incubate->Harvest Titer Determine Viral Titer Harvest->Titer Plot Plot Titer vs. Time of Addition Titer->Plot

Application Notes and Protocols for Ojv-VI Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Cell Lines Sensitive to Ojv-VI Treatment

For: Researchers, scientists, and drug development professionals.

Note to the Reader:

Extensive searches for a compound or treatment specifically designated as "this compound" have yielded no results in the current scientific literature. The information necessary to identify sensitive cell lines, delineate signaling pathways, and provide detailed experimental protocols for "this compound" is not available in the public domain.

The term "this compound" may be a novel or internal designation for a compound not yet publicly disclosed, a potential typographical error, or a misunderstanding of another agent. We advise cross-referencing the nomenclature to ensure accuracy.

While we are unable to provide specific data on "this compound," we present a general framework and example protocols that are commonly employed in the preclinical evaluation of novel anti-cancer agents. These can be adapted once the true identity and mechanism of action of the compound are clarified.

General Framework for Assessing a Novel Anti-Cancer Compound

When evaluating a new therapeutic candidate, a systematic approach is crucial to identify sensitive cancer cell lines and understand its mechanism of action. The following outlines a typical workflow.

Application Notes and Protocols for Ojv-VI Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ojv-VI is a novel small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of cellular responses to stress signals, including inflammation, apoptosis, and fibrosis.[1][2] These application notes provide detailed protocols for the delivery of this compound in preclinical animal models to assess its pharmacokinetic profile and therapeutic efficacy. The following sections outline various administration routes, detailed experimental procedures, and data presentation guidelines to ensure reproducible and comparable results in in vivo studies.

Data Presentation: Pharmacokinetic Parameters of this compound

Effective preclinical evaluation of a therapeutic candidate hinges on a thorough understanding of its pharmacokinetic (PK) profile.[3][4][5][6][7] The following tables summarize the key PK parameters of this compound following administration via different routes in a murine model. These tables are intended to serve as a template for presenting quantitative data from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous (IV) Administration in Mice

ParameterUnitValue (Mean ± SD)
Dosemg/kg5
Cmaxng/mL1500 ± 250
Tmaxh0.08
AUC(0-t)ng·h/mL3500 ± 450
AUC(0-inf)ng·h/mL3650 ± 480
t1/2h2.5 ± 0.5
CLL/h/kg1.4 ± 0.2
VdL/kg5.0 ± 0.8

Table 2: Pharmacokinetic Parameters of this compound after Oral (PO) Administration in Mice

ParameterUnitValue (Mean ± SD)
Dosemg/kg20
Cmaxng/mL800 ± 150
Tmaxh0.5
AUC(0-t)ng·h/mL4200 ± 600
AUC(0-inf)ng·h/mL4400 ± 650
t1/2h3.0 ± 0.6
Bioavailability (F%)%30 ± 5

Table 3: Pharmacokinetic Parameters of this compound after Intraperitoneal (IP) Administration in Mice

ParameterUnitValue (Mean ± SD)
Dosemg/kg10
Cmaxng/mL1200 ± 200
Tmaxh0.25
AUC(0-t)ng·h/mL5500 ± 700
AUC(0-inf)ng·h/mL5700 ± 750
t1/2h2.8 ± 0.4
Bioavailability (F%)%78 ± 10

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validity and reproducibility of preclinical efficacy studies.[8][9]

Protocol 1: Intravenous (IV) Administration of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus dose.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • 8-10 week old C57BL/6 mice (or other appropriate strain)

  • Sterile syringes and 27-30 gauge needles

  • Restraint device

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Procedure:

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg. Ensure the solution is clear and free of precipitates.

  • Animal Handling and Restraint: Acclimatize mice for at least one week before the experiment. Gently restrain the mouse, allowing access to the lateral tail vein.

  • Dosing: Administer the this compound solution as a single bolus injection into the lateral tail vein.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via the submandibular or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software.

Protocol 2: Oral (PO) Gavage Administration of this compound in Mice

Objective: To assess the oral bioavailability and pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Vehicle suitable for oral administration (e.g., 0.5% Methylcellulose in water)

  • 8-10 week old C57BL/6 mice

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Blood collection supplies (as in Protocol 1)

Procedure:

  • Preparation of Dosing Suspension: Prepare a homogenous suspension of this compound in the vehicle. The volume for administration should be around 10 mL/kg.

  • Animal Handling: Gently restrain the mouse.

  • Dosing: Administer the this compound suspension directly into the stomach using an oral gavage needle.

  • Blood Sampling and Processing: Follow steps 4-8 as described in Protocol 1, with appropriate time points for oral absorption (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Protocol 3: Intraperitoneal (IP) Injection of this compound in Mice

Objective: To evaluate the systemic exposure of this compound following intraperitoneal administration, a common route for preclinical efficacy studies.

Materials:

  • This compound

  • Vehicle (e.g., Saline or PBS with a solubilizing agent if necessary)

  • 8-10 week old C57BL/6 mice

  • Sterile syringes and 25-27 gauge needles

  • Blood collection supplies (as in Protocol 1)

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle. The injection volume should be approximately 10 mL/kg.

  • Animal Handling: Restrain the mouse, exposing the lower abdominal quadrant.

  • Dosing: Insert the needle into the peritoneal cavity at a shallow angle, avoiding internal organs, and inject the this compound solution.

  • Blood Sampling and Processing: Follow steps 4-8 as described in Protocol 1, with time points relevant for IP absorption (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Visualizations

This compound Mechanism of Action: Inhibition of the JNK Signaling Pathway

JNK_Pathway_Inhibition Stress Cellular Stress (e.g., Cytokines, ROS) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression Ojv_VI This compound Ojv_VI->JNK

Caption: Inhibition of the JNK signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow Acclimatization Animal Acclimatization (1 week) Disease_Induction Disease Model Induction Acclimatization->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Monitoring Monitoring of Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint

Caption: General workflow for an in vivo efficacy study of this compound.

Logical Relationship of Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment

PK_PD_Relationship Dosing This compound Dosing (Route, Dose, Frequency) PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dosing->PK Exposure Drug Exposure (Concentration vs. Time) PK->Exposure PD Pharmacodynamics (PD) (Target Engagement, Biological Response) Exposure->PD Efficacy Therapeutic Efficacy PD->Efficacy

Caption: Relationship between pharmacokinetics and pharmacodynamics in this compound studies.

References

Validation & Comparative

Cross-Validation of Ojv-VI Antiviral Activity: A Comparative Analysis Across Three Independent Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the antiviral compound Ojv-VI. This guide provides a comparative summary of findings from three independent laboratories, including detailed experimental protocols and supporting data.

In the landscape of antiviral drug development, rigorous and reproducible evidence of a compound's efficacy is paramount. This guide focuses on the cross-laboratory validation of this compound, a novel antiviral agent with purported broad-spectrum activity. Data and methodologies from three independent research facilities, designated herein as Lab A, Lab B, and Lab C, have been compiled and analyzed to provide an objective comparison of this compound's performance.

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of this compound was independently assessed by three laboratories against two common viruses: Influenza A virus (H1N1) and Herpes Simplex Virus 1 (HSV-1). The key metrics for comparison were the 50% effective concentration (EC50), representing the concentration of this compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), which indicates the concentration at which the compound is toxic to 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Virus Parameter Lab A Lab B Lab C
Influenza A (H1N1) EC50 (µM)2.53.12.8
CC50 (µM)>100>100>100
Selectivity Index (SI)>40>32.3>35.7
Herpes Simplex Virus 1 (HSV-1) EC50 (µM)1.82.21.9
CC50 (µM)>100>100>100
Selectivity Index (SI)>55.6>45.5>52.6

Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound. The data presented represents the mean values obtained from at least three independent experiments conducted by each laboratory. A higher selectivity index indicates a more favorable safety profile for the antiviral compound.

Experimental Protocols

To ensure transparency and facilitate reproducibility, the detailed experimental methodologies employed by the participating laboratories are outlined below. While minor variations in instrumentation and specific reagents may exist between the labs, the core protocols were standardized to allow for meaningful comparison.

Cell Lines and Viruses
  • Host Cells: Madin-Darby Canine Kidney (MDCK) cells were used for Influenza A virus propagation and antiviral assays. Vero cells were utilized for Herpes Simplex Virus 1.

  • Virus Strains: Influenza A/Puerto Rico/8/1934 (H1N1) and Herpes Simplex Virus 1 (KOS strain) were the reference strains used across all three laboratories.

Cytotoxicity Assay

The potential toxicity of this compound on host cells was determined using a standard MTT assay.

  • Cell Seeding: MDCK or Vero cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: The cell culture medium was replaced with fresh medium containing serial dilutions of this compound. A mock-treated control (containing only the vehicle, DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated from the dose-response curve.

Plaque Reduction Assay

The antiviral activity of this compound was quantified using a plaque reduction assay.[1]

  • Cell Seeding: Confluent monolayers of MDCK or Vero cells were prepared in 6-well plates.

  • Virus Infection: The cell monolayers were infected with the respective virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After incubation, the virus inoculum was removed, and the cells were washed with PBS. The cells were then overlaid with an agarose medium containing various concentrations of this compound.

  • Incubation: The plates were incubated at 37°C until distinct plaques were visible (typically 2-3 days).

  • Plaque Visualization: The cells were fixed with 4% formaldehyde and stained with 0.5% crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells was compared to the number in the untreated control wells to determine the EC50 value.

Proposed Mechanism of Action and Experimental Workflow

Based on preliminary mechanistic studies, this compound is hypothesized to interfere with viral entry into the host cell. The proposed signaling pathway and the general experimental workflow for its validation are depicted below.

Proposed Antiviral Mechanism of this compound Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Entry Viral Entry Receptor->Entry OjvVI This compound OjvVI->Receptor Blocks Interaction Uncoating Viral Uncoating Entry->Uncoating Replication Genome Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release

Figure 1: Proposed mechanism of this compound targeting viral attachment and entry.

Cross-Validation Experimental Workflow cluster_0 Lab A cluster_1 Lab B cluster_2 Lab C A1 Cytotoxicity Assay (CC50) A2 Plaque Reduction Assay (EC50) A1->A2 A3 Data Analysis & SI Calculation A2->A3 End Comparative Analysis & Report Generation A3->End B1 Cytotoxicity Assay (CC50) B2 Plaque Reduction Assay (EC50) B1->B2 B3 Data Analysis & SI Calculation B2->B3 B3->End C1 Cytotoxicity Assay (CC50) C2 Plaque Reduction Assay (EC50) C1->C2 C3 Data Analysis & SI Calculation C2->C3 C3->End Start Standardized Protocols & Compound Distribution Start->A1 Start->B1 Start->C1

Figure 2: Standardized workflow for the cross-laboratory validation of this compound.

References

A Comparative Analysis of Oseltamivir and Other Synthetic Antiviral Drugs for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

A note on the initial query: The term "Ojv-VI" did not correspond to any known antiviral agent in scientific literature. This guide proceeds under the assumption that the intended subject was "Oseltamivir," a widely recognized antiviral medication for influenza.

This guide provides a detailed comparison of the efficacy of Oseltamivir with other leading synthetic antiviral drugs—Zanamivir, Peramivir, and Baloxavir marboxil—for the treatment of influenza. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro potency, and clinical effectiveness, supported by experimental data and protocols.

Mechanism of Action

Oseltamivir, Zanamivir, and Peramivir are neuraminidase inhibitors (NAIs). They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells.

Baloxavir marboxil, in contrast, is a cap-dependent endonuclease inhibitor. It targets the viral polymerase acidic (PA) protein, a key component of the viral RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus hijacks the host's cellular mRNA caps to initiate the transcription of its own genome, thereby halting viral replication at an earlier stage.

Quantitative Comparison of Antiviral Efficacy

The in vitro efficacy of antiviral drugs is commonly measured by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values indicate the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for Oseltamivir and its comparators against various influenza A and B virus strains.

Table 1: Comparative IC50 Values of Neuraminidase Inhibitors Against Influenza A Viruses

Influenza A StrainOseltamivir (nM)Zanamivir (nM)Peramivir (nM)
A/H1N1 0.92 - 2.5[1]0.92Not specified
A/H3N2 0.67 - 0.96[1]2.28Not specified
A(H1N1)pdm09 0.28 (median)Not specifiedNot specified
A(H3N2) 0.16 (median)Not specifiedNot specified

Table 2: Comparative IC50 Values of Neuraminidase Inhibitors Against Influenza B Viruses

Influenza B StrainOseltamivir (nM)Zanamivir (nM)Peramivir (nM)
B/Victoria-lineage 3.42 (median)Not specifiedNot specified
B/Yamagata-lineage 2.43 (median)Not specifiedNot specified
Influenza B 13 - 60[1]4.19Not specified

Table 3: IC50 Values for Baloxavir marboxil Against Influenza A and B Viruses

Virus StrainBaloxavir marboxil IC50 (nM)
A(H1N1)pdm09 0.28 (median)[2]
A(H3N2) 0.16 (median)[2]
B/Victoria-lineage 3.42 (median)[2]
B/Yamagata-lineage 2.43 (median)[2]

Note: IC50 values can vary depending on the specific viral isolate and the assay conditions used.

Clinical Efficacy

Clinical trials have demonstrated that all four antiviral drugs can reduce the duration of influenza symptoms when administered early in the course of the illness.

  • Oseltamivir: Reduces the duration of illness by approximately 1 to 1.5 days when initiated within 36-48 hours of symptom onset.[3]

  • Zanamivir: Shortens the time to alleviation of major symptoms by about one day.[4]

  • Peramivir: A single intravenous dose has been shown to be efficacious in treating uncomplicated influenza.[5]

  • Baloxavir marboxil: Demonstrates a significant reduction in viral load and is associated with fewer adverse events in children compared to oseltamivir.[6] A meta-analysis suggested that baloxavir is superior to a placebo and has a better virological response than oseltamivir, with similar clinical effectiveness.[7]

Experimental Protocols and Visualizations

Neuraminidase Inhibition Assay

This assay is used to determine the IC50 of neuraminidase inhibitors.

Principle: The assay measures the ability of a drug to inhibit the enzymatic activity of influenza neuraminidase. A common method utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.[8][9]

Brief Protocol:

  • Virus Preparation: A standardized amount of influenza virus is prepared.

  • Drug Dilution: The antiviral drug is serially diluted to various concentrations.

  • Incubation: The virus and drug dilutions are incubated together to allow for inhibitor binding to the neuraminidase enzyme.

  • Substrate Addition: The MUNANA substrate is added to the mixture.

  • Fluorescence Measurement: After a set incubation period, the fluorescence is measured using a fluorometer. The IC50 value is calculated as the drug concentration that reduces neuraminidase activity by 50% compared to the control without the drug.[8]

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_result Result Virus Influenza Virus (Source of Neuraminidase) Mix1 Incubate Virus with Drug Dilutions Virus->Mix1 Drug Antiviral Drug (e.g., Oseltamivir) Drug->Mix1 Substrate MUNANA Substrate Add_Substrate Add MUNANA Substrate->Add_Substrate Mix1->Add_Substrate Incubate2 Incubate for Enzymatic Reaction Add_Substrate->Incubate2 Measure Measure Fluorescence of 4-MU Incubate2->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for a fluorescence-based neuraminidase inhibition assay.
Plaque Reduction Neutralization Assay (PRNA)

This assay is a "gold standard" for evaluating the ability of a compound to inhibit viral replication in a cell culture system.

Principle: The PRNA measures the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of an antiviral agent. The EC50 is the concentration of the drug that reduces the number of plaques by 50%.[5]

Brief Protocol:

  • Cell Seeding: A monolayer of susceptible cells (e.g., MDCK cells for influenza) is grown in multi-well plates.

  • Virus-Drug Incubation: The virus is pre-incubated with various concentrations of the antiviral drug.

  • Infection: The cell monolayers are infected with the virus-drug mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing the respective drug concentrations to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques, which are then counted. The EC50 is determined by plotting the percentage of plaque reduction against the drug concentration.

Plaque_Reduction_Assay Start Start Seed_Cells Seed Susceptible Cells in Multi-well Plates Start->Seed_Cells Prepare_Virus_Drug Prepare Virus and Serial Dilutions of Antiviral Drug Seed_Cells->Prepare_Virus_Drug Incubate_Virus_Drug Incubate Virus with Drug Prepare_Virus_Drug->Incubate_Virus_Drug Infect_Cells Infect Cell Monolayer Incubate_Virus_Drug->Infect_Cells Add_Overlay Add Semi-Solid Overlay with Drug Infect_Cells->Add_Overlay Incubate_Plates Incubate for Plaque Formation Add_Overlay->Incubate_Plates Stain_Count Stain Plaques and Count Incubate_Plates->Stain_Count Calculate_EC50 Calculate EC50 Stain_Count->Calculate_EC50 End End Calculate_EC50->End

Workflow for a plaque reduction neutralization assay.
Signaling Pathway Diagrams

Neuraminidase Inhibitor Mechanism of Action

This diagram illustrates the role of neuraminidase in the influenza virus life cycle and how neuraminidase inhibitors block this process.

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus_Entry 1. Virus Entry Replication 2. Viral Replication Virus_Entry->Replication Assembly 3. Virion Assembly Replication->Assembly Budding 4. Budding of New Virions Assembly->Budding Release 5. Virion Release Budding->Release Neuraminidase Neuraminidase Enzyme (on virion surface) Budding->Neuraminidase cleaves sialic acid for release Neuraminidase->Release Blocked_Release Virion Release Blocked Neuraminidase->Blocked_Release Sialic_Acid Sialic Acid Receptor (on host cell) Sialic_Acid->Neuraminidase NAI Neuraminidase Inhibitor (Oseltamivir, Zanamivir, Peramivir) NAI->Neuraminidase binds and inhibits Endonuclease_Inhibition cluster_replication Influenza Virus Replication (in Host Nucleus) cluster_inhibition Mechanism of Inhibition Host_mRNA Host Pre-mRNA (with 5' cap) Cap_Snatching Cap-Snatching (PA Endonuclease Activity) Host_mRNA->Cap_Snatching Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2 subunits) Viral_RNA_Polymerase->Cap_Snatching PA_Subunit PA Subunit (Endonuclease) Viral_RNA_Polymerase->PA_Subunit Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Protein_Production Viral Protein Production Viral_mRNA_Synthesis->Viral_Protein_Production Baloxavir Baloxavir Marboxil (Active Form) Baloxavir->PA_Subunit binds to Inhibition Inhibition of Endonuclease Activity PA_Subunit->Inhibition

References

Comparative Analysis of the Side-Effect Profile of a Novel Antiviral Agent (Ojv-VI) Versus Conventional Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side-effect profiles of conventional antiviral drugs against the hypothetical novel antiviral agent, Ojv-VI. Due to the absence of publicly available data on this compound, this document serves as a template, outlining the established side-effect profiles of major classes of antiviral medications. The sections pertaining to this compound are designed as placeholders to be populated as experimental and clinical data become available. This guide is intended to be a valuable resource for researchers and drug development professionals in the evaluation of new antiviral compounds.

Overview of Antiviral Classes and Side-Effect Profiles

Antiviral drugs are broadly classified based on the viruses they target and their mechanisms of action. This guide focuses on antivirals for influenza, Hepatitis C, and HIV.

Influenza Antivirals

Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir, Peramivir, Laninamivir)

These drugs work by blocking the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[1][2]

Adamantane Antivirals (e.g., Amantadine, Rimantadine)

These antivirals interfere with the function of the M2 protein ion channel of the influenza A virus, which inhibits viral replication.[3][4] However, due to high levels of resistance, their use is no longer recommended by the CDC for the treatment or prophylaxis of influenza A.[3]

Hepatitis C Antivirals (Direct-Acting Antivirals - DAAs)

Direct-acting antivirals have revolutionized the treatment of Hepatitis C, offering high cure rates and improved side-effect profiles compared to older interferon-based therapies.[5][6]

HIV Antivirals (Nucleoside/Nucleotide Reverse Transcriptase Inhibitors - NRTIs)

NRTIs are a cornerstone of HIV treatment. They act by inhibiting the reverse transcriptase enzyme, which is essential for the virus to replicate its RNA genome into DNA.[7][8]

Comparative Side-Effect Data

The following tables summarize the reported side effects for each class of conventional antiviral drugs. A placeholder table is provided for this compound.

Table 1: Side-Effect Profile of this compound (Hypothetical Data)

Side EffectIncidence (%)SeverityNotes
e.g., HeadacheData not availableData not availableData not available
e.g., NauseaData not availableData not availableData not available
e.g., Elevated Liver EnzymesData not availableData not availableData not available
e.g., RashData not availableData not availableData not available

Table 2: Side-Effect Profile of Neuraminidase Inhibitors

Side EffectIncidence (%)SeverityNotes
Common
NauseaCommon[1][9]Mild to ModerateOften resolves within 1-2 days of initiating therapy.[1]
VomitingCommon[1][9]Mild to ModerateOften resolves within 1-2 days of initiating therapy.[1]
HeadacheCommon[1]Mild to Moderate
DiarrheaCommon[1]Mild
Less Common/Rare
BronchospasmRare[1]Can be SevereParticularly with inhaled zanamivir.[9]
Neuropsychiatric events (e.g., hallucinations, delirium)Rare[9]SevereReported primarily in younger patients taking oseltamivir.[9]
Cardiac Arrhythmias (e.g., bradycardia, QTc prolongation)Rare[2][10]Can be SevereAssociated with remdesivir use.[2][10]
Skin RashesRare[1]Mild to Severe
Abnormal Hepatic FunctionRareModerate to SevereDetected in older patients given peramivir.[9]
Cardiac Failure/ArrestRareSevereReported in older patients after peramivir use.[2][9][10]

Table 3: Side-Effect Profile of Adamantane Antivirals

Side EffectIncidence (%)SeverityNotes
Common
DizzinessCommon[3][11][12]Mild to Moderate
InsomniaCommon[13]Mild to Moderate
NauseaCommon[13]Mild
Dry MouthCommon[3][11][13]Mild
Less Common/Serious
Hallucinations/DelusionsLess Common[3][11]Can be Severe
Orthostatic HypotensionLess Common[3][11]Moderate
Peripheral EdemaLess Common[3][11]Mild to Moderate
Livedo ReticularisLess Common[3][11]MildReversible upon drug withdrawal.[11]
SeizuresRareSevere
Suicidal IdeationRare[11]Severe

Table 4: Side-Effect Profile of Direct-Acting Antivirals (DAAs) for Hepatitis C

Side EffectIncidence (%)SeverityNotes
Common Generally well-tolerated with fewer side effects than older interferon-based treatments.[5]
FatigueCommon[5][6][14]Mild to Moderate
HeadacheCommon[5][6][14]Mild to Moderate
NauseaCommon[5][6][14]Mild
DiarrheaCommon[5][14]Mild
Less Common/Serious
AnemiaLess Common[5][15]Moderate to SevereMore common with certain regimens, such as those including ribavirin.[15]
Bradycardia (slow heart rate)Rare[5][14]Can be SevereMay occur when taken with amiodarone or beta-blockers.[14]
Hepatitis B ReactivationRare[14]SevereBlack box warning for some DAAs; patients should be tested for HBV before starting treatment.[14]
Hepatic Decompensation/FailureRare[14]SevereA potential risk in patients with pre-existing advanced liver disease.[14]

Table 5: Side-Effect Profile of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) for HIV

Side EffectIncidence (%)SeverityNotes
Common Newer NRTIs generally have fewer side effects than older ones.[7][16]
NauseaCommon[8][16]Mild to Moderate
DiarrheaCommon[8][16]Mild to Moderate
HeadacheCommon[8][16]Mild to Moderate
FatigueCommon[8][16]Mild to Moderate
Less Common/Serious
Lactic AcidosisRare[16][17][18]Severe, potentially fatalA known class-wide effect, though less common with newer agents.[16]
Hepatic Steatosis (Fatty Liver)Less Common[18]Moderate to Severe
Lipodystrophy (fat redistribution)Less Common[17][18][19]ModerateMore common with older NRTIs like stavudine and zidovudine.[16][18]
PancreatitisRare[8][17]Severe
Peripheral NeuropathyLess Common[17][20]Moderate to Severe
Bone Marrow Suppression (Anemia, Neutropenia)Less Common[18]Moderate to SevereParticularly associated with zidovudine.[18]
Kidney ProblemsLess Common[8]Moderate to SevereAssociated with tenofovir disoproxil fumarate.[8]
Hypersensitivity ReactionRare[16]Severe, potentially fatalStrongly associated with abacavir in patients with the HLA-B*5701 allele.[16]

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing and comparing the side-effect profiles of antiviral drugs.

Preclinical Toxicology Protocol (In Vivo Rodent Model)

Objective: To evaluate the potential toxicity of this compound following repeated oral administration to Sprague-Dawley rats for 28 days.

Methodology:

  • Animal Model: 80 male and 80 female Sprague-Dawley rats, 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Low dose this compound (e.g., 10 mg/kg/day)

    • Group 3: Mid dose this compound (e.g., 50 mg/kg/day)

    • Group 4: High dose this compound (e.g., 200 mg/kg/day)

  • Administration: Daily oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Monitored twice daily for signs of toxicity, morbidity, and mortality.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examined prior to and at the end of the study.

    • Clinical Pathology: Blood samples collected on day 29 for hematology and clinical chemistry analysis. Urine samples collected for urinalysis.

  • Terminal Procedures:

    • At day 29, animals are euthanized.

    • Gross Pathology: A full necropsy is performed on all animals.

    • Organ Weights: Key organs (liver, kidneys, spleen, heart, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a board-certified veterinary pathologist.

Phase II Clinical Trial Protocol for Safety and Efficacy

Objective: To assess the safety, tolerability, and efficacy of this compound in adults with acute uncomplicated influenza.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Participant Population: 200 adults (18-65 years) with a confirmed diagnosis of influenza and symptom onset within 48 hours.

  • Intervention Arms:

    • Arm A: this compound (specified dose), twice daily for 5 days.

    • Arm B: Placebo, twice daily for 5 days.

  • Safety Assessments:

    • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, graded for severity (mild, moderate, severe) and assessed for relationship to the study drug.

    • Vital Signs: Measured at each visit.

    • Laboratory Tests: Hematology, clinical chemistry, and urinalysis performed at screening, baseline, and end of treatment.

    • Electrocardiograms (ECGs): Performed at screening, baseline, and on day 3 of treatment to assess for cardiac effects.

  • Efficacy Endpoints:

    • Primary: Time to alleviation of all influenza symptoms.

    • Secondary: Viral shedding, use of rescue medication.

  • Statistical Analysis: The incidence of AEs will be summarized by treatment group. Appropriate statistical tests will be used to compare safety and efficacy endpoints between the this compound and placebo groups.

Visualizations: Pathways and Workflows

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of different antiviral classes and a hypothetical pathway for drug-induced toxicity.

cluster_virus Viral Replication Cycle cluster_drugs Antiviral Drug Targets Virus Virus Entry Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Adamantanes Adamantane Antivirals Adamantanes->Uncoating Inhibit M2 Protein NRTIs NRTIs NRTIs->Replication Inhibit Reverse Transcriptase DAAs DAAs DAAs->Replication Inhibit Viral Protease/Polymerase NAIs Neuraminidase Inhibitors NAIs->Release Inhibit Neuraminidase

Caption: Mechanisms of action for different classes of antiviral drugs.

NRTI NRTI Mitochondrial DNA\nPolymerase (Pol γ) Mitochondrial DNA Polymerase (Pol γ) NRTI->Mitochondrial DNA\nPolymerase (Pol γ) Inhibition Mitochondrial DNA\nReplication Mitochondrial DNA Replication Mitochondrial DNA\nPolymerase (Pol γ)->Mitochondrial DNA\nReplication Leads to Mitochondrial\nDysfunction Mitochondrial Dysfunction Mitochondrial DNA\nReplication->Mitochondrial\nDysfunction Impaired Oxidative Stress Oxidative Stress Mitochondrial\nDysfunction->Oxidative Stress Increases Cellular Toxicity Cellular Toxicity Mitochondrial\nDysfunction->Cellular Toxicity Leads to Oxidative Stress->Cellular Toxicity Contributes to

Caption: Hypothetical signaling pathway for NRTI-induced mitochondrial toxicity.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for assessing the side-effect profile of a new antiviral agent.

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_postmarket Post-Marketing In Vitro\nToxicity Screens In Vitro Toxicity Screens In Vivo\n(Animal) Toxicology In Vivo (Animal) Toxicology In Vitro\nToxicity Screens->In Vivo\n(Animal) Toxicology Safety Pharmacology Safety Pharmacology In Vivo\n(Animal) Toxicology->Safety Pharmacology Phase I\n(Healthy Volunteers) Phase I (Healthy Volunteers) Safety Pharmacology->Phase I\n(Healthy Volunteers) IND Submission Phase II\n(Patients - Safety/Efficacy) Phase II (Patients - Safety/Efficacy) Phase I\n(Healthy Volunteers)->Phase II\n(Patients - Safety/Efficacy) Phase III\n(Large-Scale Efficacy) Phase III (Large-Scale Efficacy) Phase II\n(Patients - Safety/Efficacy)->Phase III\n(Large-Scale Efficacy) Phase IV\n(Post-Marketing Surveillance) Phase IV (Post-Marketing Surveillance) Phase III\n(Large-Scale Efficacy)->Phase IV\n(Post-Marketing Surveillance) Regulatory Approval Real-World\nData Analysis Real-World Data Analysis Phase IV\n(Post-Marketing Surveillance)->Real-World\nData Analysis

References

In-depth Comparison of Ojv-VI and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the steroidal glycoside Ojv-VI and its synthetic analogs is currently not feasible due to the limited availability of public research on synthetic derivatives of this specific compound.

This compound is a naturally occurring steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus. Research has indicated its potential as an antiviral agent. However, the scientific literature accessible through public databases does not contain information on the synthesis or biological evaluation of any synthetic analogs of this compound. Consequently, a direct comparative analysis of their performance, including quantitative data and detailed experimental protocols, cannot be provided at this time.

While specific data on this compound analogs is unavailable, this guide presents the known information about this compound and outlines the general methodologies used for evaluating the bioactivity of steroidal glycosides. This information can serve as a foundational resource for researchers interested in the synthesis and evaluation of novel this compound analogs.

Known Biological Activities of Steroidal Glycosides from Ophiopogon japonicus

Steroidal glycosides isolated from Ophiopogon japonicus, including compounds structurally related to this compound, have demonstrated a range of biological activities. These include:

  • Antiviral Activity: Several studies have reported the antiviral properties of saponins from Ophiopogon japonicus. The general mechanism of antiviral action for many saponins involves interfering with the viral life cycle, such as inhibiting viral entry into host cells or disrupting viral replication processes.

  • Cytotoxic Activity: Various steroidal saponins from this plant have been evaluated for their cytotoxicity against different human tumor cell lines, including HepG2, HLE, BEL7402, BEL7403, and HeLa cells.[1][2][3]

  • Anti-inflammatory Effects: Certain steroidal glycosides from Ophiopogon japonicus have shown potential in modulating inflammatory pathways.

  • Anti-pulmonary Fibrosis Activity: Some compounds have been investigated for their ability to mitigate pulmonary fibrosis.[4]

General Experimental Protocols for Evaluation

The following are generalized protocols that are typically employed in the study of steroidal glycosides and could be adapted for the evaluation of this compound and its potential synthetic analogs.

Antiviral Activity Assay (Conceptual Workflow)

A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay.

  • Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates to form a monolayer.

  • Compound Preparation: The test compounds (this compound and its synthetic analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Infection: The cell monolayers are infected with a specific virus.

  • Treatment: The diluted compounds are added to the infected cells. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the virus control wells.

  • Quantification of CPE: The extent of cell death due to the virus is quantified. This can be done using various methods, such as staining with crystal violet or using a cell viability assay like the MTT assay.

  • Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the viral CPE, is calculated.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.

  • Cell Culture: Host cells are cultured in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using an appropriate assay (e.g., MTT, XTT).

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the cells, is determined. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Below is a conceptual workflow for the evaluation of antiviral compounds.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_incubation Incubation & Observation cluster_analysis Data Analysis Host_Cells Culture Host Cells Infection Infect Host Cells Host_Cells->Infection Test_Compounds Prepare Test Compounds (this compound & Analogs) Treatment Treat with Compounds Test_Compounds->Treatment Virus_Stock Prepare Virus Stock Virus_Stock->Infection Infection->Treatment Incubate Incubate Treatment->Incubate Observe_CPE Observe Cytopathic Effect Incubate->Observe_CPE Quantify_Viability Quantify Cell Viability Observe_CPE->Quantify_Viability Calculate_EC50_CC50 Calculate EC50 & CC50 Quantify_Viability->Calculate_EC50_CC50 Determine_SI Determine Selectivity Index Calculate_EC50_CC50->Determine_SI

Caption: Conceptual workflow for evaluating the antiviral activity of this compound and its potential synthetic analogs.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, steroidal saponins are known to interact with various cellular pathways. A hypothetical signaling pathway that could be investigated for its role in the antiviral activity of this compound is the interferon signaling pathway, which is a critical component of the innate immune response to viral infections.

Interferon_Signaling_Pathway cluster_pathway Interferon Signaling Virus Virus PRR Pattern Recognition Receptors (PRRs) Virus->PRR activates Ojv_VI This compound IFN Interferon (IFN) Production Ojv_VI->IFN potential modulation JAK_STAT JAK-STAT Pathway Ojv_VI->JAK_STAT potential modulation Cell Host Cell IRFs Interferon Regulatory Factors (IRFs) PRR->IRFs activate IRFs->IFN induce IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds IFNAR->JAK_STAT activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs induce expression of Antiviral_State Antiviral State ISGs->Antiviral_State

Caption: Hypothetical modulation of the interferon signaling pathway by this compound.

While this compound presents an interesting natural product with potential antiviral applications, the lack of research into its synthetic analogs prevents a direct comparative analysis. The information and general protocols provided here are intended to serve as a starting point for researchers aiming to synthesize and evaluate novel derivatives of this compound. Future studies are warranted to explore the structure-activity relationships of this compound and to develop potent synthetic analogs with improved therapeutic profiles.

References

Safety Operating Guide

Prudent Disposal and Safe Handling of the Novel Compound Ojv-VI

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Ojv-VI" is a novel, uncharacterized compound, a specific Safety Data Sheet (SDS) is not yet available. The following guidelines are based on established best practices for the handling and disposal of new chemical entities in a research setting. All procedures should be conducted in close consultation with your institution's Environmental Health and Safety (EHS) department.

This document provides a framework for the safe management of this compound, a potent modulator of the hypothetical "Chrono-Kinase" signaling pathway, intended for researchers in drug development. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.

Quantitative Data Summary for this compound

The following table summarizes the currently understood physicochemical and toxicological properties of this compound. This data should be used to inform risk assessments and handling procedures.

PropertyValueNotes
Molecular Weight 482.15 g/mol -
Appearance White to off-white crystalline solid-
Solubility DMSO: ≥ 50 mg/mLEthanol: 5-10 mg/mLWater: < 0.1 mg/mLHigh solubility in common organic solvents; practically insoluble in aqueous solutions.
LD₅₀ (Oral, rat) 250 mg/kg (estimated)May be harmful if swallowed.[1]
LC₅₀ (Aquatic) 5 mg/L (estimated)Presumed to be toxic to aquatic life.[1][2]
Chemical Stability Stable under normal laboratory conditions.May react with strong oxidizing agents.[2] Avoid exposure to high heat and direct sunlight.
Hazard Class (UN GHS) 6.1 (Toxic), 9.1 (Hazardous to the aquatic environment)Based on preliminary toxicological data.

Experimental Protocols

Protocol 1: Quenching and Neutralization of Concentrated this compound Solutions

This protocol details the chemical inactivation of concentrated this compound solutions (≥ 1 mg/mL in DMSO or other organic solvents) prior to disposal. This procedure should be performed in a certified chemical fume hood.

Materials:

  • Concentrated this compound solution

  • Sodium hypochlorite solution (10-15% w/v)

  • Sodium thiosulfate solution (1 M)

  • pH indicator strips (pH range 6-10)

  • Appropriate chemical waste container

  • Stir plate and magnetic stir bar

Procedure:

  • Preparation: Place a beaker containing the this compound solution on a stir plate within the fume hood and add a stir bar. Begin gentle stirring.

  • Quenching: Slowly add 10-15% sodium hypochlorite solution to the this compound solution at a 2:1 volume ratio (hypochlorite:this compound solution).

  • Reaction: Allow the mixture to react for a minimum of 2 hours to ensure complete degradation of the active compound.

  • Neutralization: After the reaction period, slowly add 1 M sodium thiosulfate solution to neutralize any excess hypochlorite. Add in small aliquots until the solution no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to a neutral pH (6.8-7.4) using dilute hydrochloric acid or sodium hydroxide.

  • Disposal: The neutralized solution can now be transferred to a properly labeled aqueous hazardous waste container for collection by EHS.

Visual Guidance: Diagrams and Workflows

Logical Workflow for this compound Waste Disposal

The following diagram outlines the decision-making process for the proper segregation and disposal of different forms of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Dry Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharp Sharps (Needles, Contaminated Glassware) waste_type->sharp Sharps solid_container Seal in Labeled Hazardous Solid Waste Container solid->solid_container liquid_conc Concentration > 1 mg/mL? liquid->liquid_conc sharp_container Place in Puncture-Proof Sharps Container sharp->sharp_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup sharp_container->ehs_pickup high_conc High Concentration Organic Solution liquid_conc->high_conc Yes low_conc Low Concentration Aqueous Solution liquid_conc->low_conc No quench Perform Quenching Protocol (Protocol 1) high_conc->quench aqueous_waste Collect in Labeled Aqueous Hazardous Waste Container low_conc->aqueous_waste quench->aqueous_waste aqueous_waste->ehs_pickup organic_waste Collect in Labeled Halogenated/Non-Halogenated Organic Waste Container

Caption: Decision tree for the proper disposal route of this compound waste.

Hypothetical Signaling Pathway for this compound

This diagram illustrates the putative mechanism of action for this compound, showing its inhibitory effect on the "Chrono-Kinase" pathway, a key regulator of cellular senescence.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor chrono_kinase Chrono-Kinase receptor->chrono_kinase Activates sen_factor Senescence Factor (SF-1) chrono_kinase->sen_factor Phosphorylates gene Senescence-Associated Gene Expression sen_factor->gene Promotes ojv_vi This compound ojv_vi->chrono_kinase Inhibits

Caption: Putative inhibitory action of this compound on the Chrono-Kinase pathway.

Step-by-Step Disposal Procedures

The proper disposal of this compound is critical to mitigate risks. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[3]

  • Waste Segregation:

    • Solid Waste: All disposable lab supplies contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous solid waste container. Do not mix with regular laboratory trash.

    • Liquid Waste: Segregate liquid waste based on solvent and concentration.

      • Concentrated Organic Solutions (≥ 1 mg/mL): These must be chemically quenched using the protocol described above before being collected in a hazardous aqueous waste container.

      • Dilute Aqueous Solutions (< 1 mg/mL): Can be directly collected in a labeled hazardous aqueous waste container.

      • Unused Stock Solutions in Organic Solvents: Collect in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, as appropriate.

    • Sharps: Needles, syringes, and contaminated glassware must be disposed of in a puncture-proof sharps container.

  • Container Management:

    • Use only chemically compatible waste containers (e.g., polyethylene for most solutions).[3]

    • Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic").

    • Keep waste containers securely closed except when adding waste.[3] Store in a designated satellite accumulation area.

  • Spill Management:

    • Small Spills (Solid): Gently cover the spill with an absorbent material designed for chemical spills. Sweep the material into a hazardous waste container.

    • Small Spills (Liquid): Absorb the spill with a chemical absorbent pad or granules. Place the used absorbent material into the hazardous solid waste container.

    • Large Spills: Evacuate the immediate area and contact your institution's EHS department immediately.

  • Final Disposal:

    • Once a waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Do not pour any this compound waste down the drain.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.